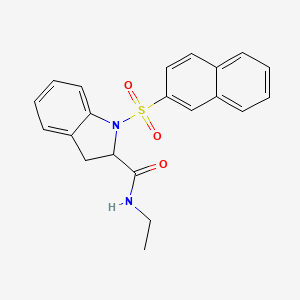

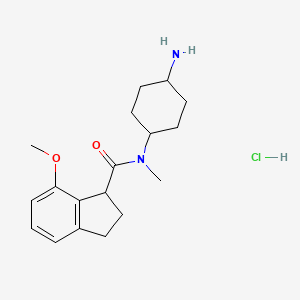

![molecular formula C15H8ClN3O2S2 B2707239 N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-58-7](/img/structure/B2707239.png)

N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds with a wide range of biological activities . They have been studied for their potential applications in medicinal chemistry, particularly for their anti-inflammatory and analgesic activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as GC-MS and 1H NMR . The Empirical Formula of a similar compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, is C9H7ClN2OS and its Molecular Weight is 226.68 .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using techniques such as melting point determination, GC-MS, and IR spectroscopy . For example, a similar compound, N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide, is a solid with a SMILES string of O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A promising protocol has been developed for the synthesis of oxocine derivatives with potential applications in the treatment of cancer, influenza A, microbial infections, and as components in dye-sensitized solar cells (DSSCs) due to their favorable thermodynamics parameters (Abozeid et al., 2019). Another study utilized 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as a synthetic intermediate for constructing novel heterocyclic systems, demonstrating variable inhibitory effects against microbial and cancer cells (Ibrahim et al., 2022).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives has shown that these compounds possess good to moderate activities against various microorganisms, highlighting the importance of novel benzothiazole derivatives in antimicrobial research (Bektaş et al., 2010). Another study on the synthesis and biological activity of N-substituted-3-chloro-2-azetidinones demonstrated good to moderate antibacterial activity, though no activity against tested fungal species was observed (Chavan & Pai, 2007).

Applications in Solar Cells and Anticancer Research

Facile synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties have been reported, showing promising antimicrobial activities and potential for application in dye-sensitized solar cells due to their unique structural features (Idrees et al., 2019). Additionally, the antitumor properties of 2-(4-acylaminophenyl)benzothiazoles have been investigated, revealing a potentially novel mechanism of action and selective antitumor activity against various cancer cell lines, emphasizing the role of metabolic transformations in their efficacy (Chua et al., 1999).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3O2S2/c16-7-1-2-8-12(3-7)22-14(17-8)19-15-18-9-4-10-11(21-6-20-10)5-13(9)23-15/h1-5H,6H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLSXCMJAYJOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide](/img/structure/B2707164.png)

![(E)-methyl 4-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2707167.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B2707168.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2707175.png)

![S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate](/img/structure/B2707177.png)